

A Comparative Guide to the Structure-Activity Relationship of N-Methylbenzenesulfonamide Derivatives

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Compound of Interest

Compound Name:	3-bromo-N-methylbenzenesulfonamide
Cat. No.:	B131356

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For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of N-methylbenzenesulfonamide derivatives, focusing on their anticancer and antimicrobial activities. The information is collated from various studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of N-Acylbenzenesulfonamide Derivatives

Recent studies have explored the anticancer potential of N-acylbenzenesulfonamides, revealing promising activity against various human cancer cell lines. The core structure involves modifications on the N-acyl group and the benzenesulfonamide ring, leading to significant variations in cytotoxicity.

Data Summary:

The following table summarizes the in vitro cytotoxic activity (IC50) of selected N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines against three human tumor cell lines: breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa).[\[1\]](#)[\[2\]](#)

Compound ID	R (Substitution on Guanidine)	IC50 (µM) vs. MCF-7	IC50 (µM) vs. HCT-116	IC50 (µM) vs. HeLa
1	4-Fluorophenyl	2.5	3.0	5.0
2	4-Chlorophenyl	2.8	2.5	7.0
3	4-Bromophenyl	3.0	2.8	6.0
4	4-Nitrophenyl	4.0	5.0	17.0
Doxorubicin	Reference Drug	0.8	0.9	1.2

SAR Insights:

- All tested sulfonamides demonstrated high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 µM).[1][2]
- The nature of the substituent on the phenyl ring attached to the guanidine group influences the activity. Halogen substitutions (F, Cl, Br) at the para-position resulted in the most potent compounds.
- A nitro group at the para-position led to a decrease in activity, particularly against the HeLa cell line.[1][2]
- The compounds showed higher cytotoxicity against cancer cells compared to the non-cancer human keratinocyte cell line (HaCaT), indicating a degree of selectivity.[1][2]

Antimicrobial Activity of Benzenesulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The following data showcases the activity of N-heterocyclic substituted benzenesulfonamides.

Data Summary:

This table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzenesulfonamide-thiazole derivatives against various bacterial and fungal strains.

Compound ID	R1 (at Thiazole)	R2 (at Benzene)	MIC (µg/mL) vs. S. aureus	MIC (µg/mL) vs. E. coli	MIC (µg/mL) vs. C. albicans
5a	Phenyl	H	62.5	31.25	125
5b	4-Chlorophenyl	H	31.25	15.6	62.5
5c	4-Nitrophenyl	H	15.6	15.6	31.25
5d	Phenyl	4-CH3	31.25	62.5	62.5
Ampicillin	Reference	Reference	12.5	25	N/A
Fluconazole	Reference	Reference	N/A	N/A	12.5

SAR Insights:

- The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety generally enhances antimicrobial activity. For instance, the 4-nitro derivative (5c) was the most potent among the tested compounds.[3]
- Substitution on the benzenesulfonamide ring also modulates activity. A methyl group at the para-position (5d) showed variable effects depending on the microbial strain.[4]
- The general structural requirement for antibacterial activity in sulfonamides is the p-aminobenzenesulfonamide core, where the amino group is crucial for mimicking the natural substrate, p-aminobenzoic acid (PABA).[5][6]

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][2]

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5×10⁴ cells per well and allowed to adhere for 24 hours.
- **Compound Treatment:** The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group receives medium with DMSO only.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

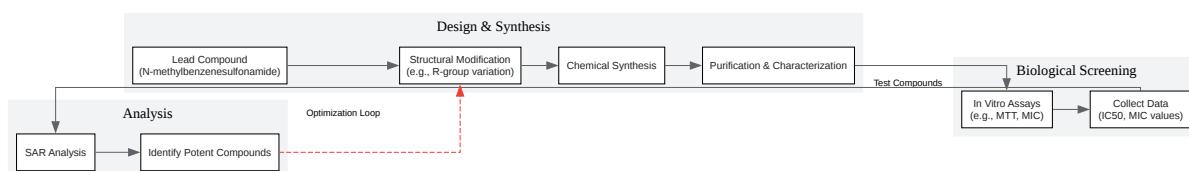
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[\[3\]](#)[\[4\]](#)

- **Inoculum Preparation:** Bacterial or fungal strains are grown on a suitable agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5×10⁸ CFU/mL).
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

- Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of about 5×10^5 CFU/mL.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

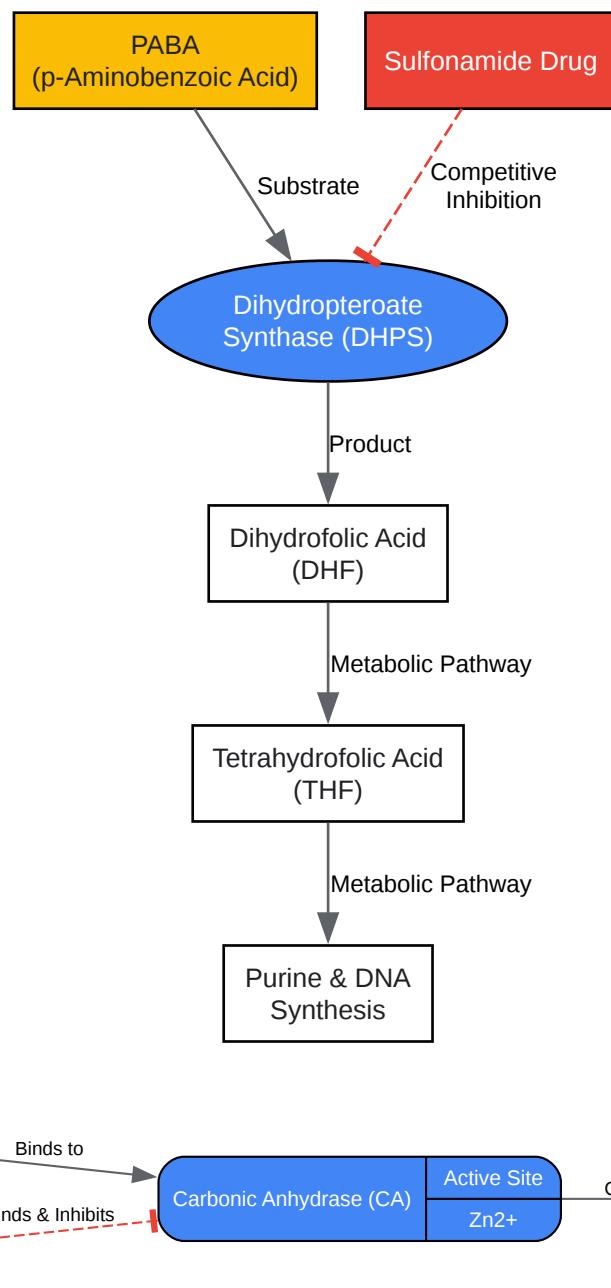
General Workflow for SAR Studies



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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Mechanism of Sulfonamide Antibacterial Action



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